molecular formula C59H94O24 B14087487 Extensumside C

Extensumside C

Katalognummer: B14087487
Molekulargewicht: 1187.4 g/mol
InChI-Schlüssel: YYCNLHMQWCQALS-VDJCQBBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Extensumside C is a naturally occurring C21 pregnane glycoside isolated from Myriopteron extensum (Wight) K. Schum., a plant traditionally used for its medicinal and edible properties. Structurally, it belongs to the steroidal saponin class, characterized by a 3β,16α-dihydroxy-pregn-5-en-20-one aglycone core with two sugar chains attached at C-3 and C-16 positions . The C-3 sugar chain terminates in a C-4-OH tigloyl ester, a rare structural feature that distinguishes it from related compounds . Extensumside C exhibits remarkable sweetness, with potency 50–400 times greater than sucrose, making it a subject of interest in natural sweetener research .

Key structural attributes of Extensumside C include:

  • Aglycone: 3β,16α-dihydroxy-pregn-5-en-20-one.
  • Glycosylation: A deoxysugar chain at C-3 and a glucose chain at C-15.
  • Esterification: Terminal C-4-OH of the C-3 sugar chain is esterified with tigloyl acid .

Eigenschaften

Molekularformel

C59H94O24

Molekulargewicht

1187.4 g/mol

IUPAC-Name

[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-6-[(2R,3R,4R,5R,6R)-6-[[(3S,10R,13S,16R,17R)-17-acetyl-10,13-dimethyl-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C59H94O24/c1-25(2)18-40(62)81-51-27(4)74-41(21-36(51)70-9)82-52-28(5)75-42(22-37(52)71-10)83-53-29(6)76-57(50(69)54(53)72-11)77-31-14-16-58(7)30(19-31)12-13-32-33(58)15-17-59(8)34(32)20-35(43(59)26(3)61)78-56-49(68)47(66)45(64)39(80-56)24-73-55-48(67)46(65)44(63)38(23-60)79-55/h12,18,27-29,31-39,41-57,60,63-69H,13-17,19-24H2,1-11H3/t27-,28-,29-,31+,32?,33?,34?,35-,36+,37+,38-,39-,41+,42+,43+,44-,45-,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+/m1/s1

InChI-Schlüssel

YYCNLHMQWCQALS-VDJCQBBXSA-N

Isomerische SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H]([C@@H](CC6C5CC=C4C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C(=O)C)C)C)C)OC)O[C@H]9C[C@@H]([C@@H]([C@H](O9)C)OC(=O)C=C(C)C)OC

Kanonische SMILES

CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC(C6C(=O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C)OC)OC9CC(C(C(O9)C)OC(=O)C=C(C)C)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Extensumside C involves the extraction and isolation from the roots of Myriopteron extensum. The process includes several steps of phytochemical fractionation and the use of modern spectroscopic techniques such as infrared spectroscopy, ultraviolet spectroscopy, electrospray ionization mass spectrometry, and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of Extensumside C. The compound is primarily obtained through laboratory-scale extraction and isolation from natural sources.

Analyse Chemischer Reaktionen

Types of Reactions: Extensumside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving Extensumside C include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.

Major Products Formed: The major products formed from the reactions of Extensumside C include modified glycosides with altered sweetness intensities and other functional properties .

Wissenschaftliche Forschungsanwendungen

Extensumside C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Wirkmechanismus

Extensumside C is part of a group of compounds known as C21 pregnane glycosides. Similar compounds include Extensumside A, Extensumside E, and other glycosides isolated from Myriopteron extensum. What sets Extensumside C apart is its unique sweetness intensity and its specific structural features, such as the number and type of monosaccharides in its sugar chain .

Vergleich Mit ähnlichen Verbindungen

Structural Insights:

  • Glycosylation Diversity : Extensumside C and M-X are unique in possessing dual glycosylation at C-3 and C-16 , unlike Extensumside A/B (single glycosylation at C-3) or zanlanscia-nense saponins (glycosylation at C-3 and C-20) .
  • Esterification Impact : The tigloyl ester at the C-3 sugar chain in Extensumside C enhances sweetness, whereas benzoyl/cinnamoyl esters in zanlanscia-nense saponins correlate with cytotoxicity .

Functional and Pharmacological Comparison

Sweetness and Structure-Activity Relationship (SAR):

  • Aglycone Role : The 3β,16α-dihydroxy-pregn-5-en-20-one aglycone is critical for sweetness, as seen in Extensumside C and M-X .
  • Sugar Chain Influence : Longer sugar chains (e.g., trisaccharides) at C-3 and C-16 amplify sweetness intensity. For example, Extensumside C (dual chains) is sweeter than Extensumside M (single chain) .
  • Esterification : Terminal ester groups (e.g., tigloyl) stabilize interactions with sweet taste receptors, enhancing potency .

Pharmacological Activities:

  • Cytotoxicity : Extensumside A shows cytotoxicity (GI₅₀: 0.346 μg/mL), likely due to its unsaturated lactone ring, while Extensumside B and C lack this activity .
  • Anticancer Potential: Zanlanscia-nense saponins exhibit stronger anticancer effects (IC₅₀: 5.06 μg/mL) compared to Extensumside C, suggesting substituent-dependent bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.